An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Triisononyl Trimellitate
An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Triisononyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of triisononyl trimellitate (TINTM), a high-molecular-weight plasticizer. The following sections detail the synthesis protocol, purification methodologies, and characterization techniques, supported by quantitative data and a visual representation of the experimental workflow.
Synthesis of Triisononyl Trimellitate (TINTM)
The synthesis of triisononyl trimellitate is achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.
Reaction Scheme:
C₉H₆O₅ (Trimellitic Anhydride) + 3 C₉H₂₀O (Isononyl Alcohol) → C₃₆H₆₀O₆ (Triisononyl Trimellitate) + H₂O
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of trialkyl trimellitates[1][2].
Materials:
-
Trimellitic anhydride
-
Isononyl alcohol (a slight excess is recommended)
-
Catalyst: Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid[2]
-
Nitrogen gas supply
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Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser
Procedure:
-
Charge the reaction flask with trimellitic anhydride and isononyl alcohol. A molar ratio of 1:3.1 to 1:3.3 (trimellitic anhydride to isononyl alcohol) is recommended to drive the reaction to completion.
-
Add the catalyst to the reaction mixture. The catalyst loading is typically between 0.1% and 2% of the total weight of the reactants[2].
-
Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to a temperature of 190-220°C[2].
-
Continuously remove the water formed during the reaction using the Dean-Stark trap to shift the equilibrium towards the product side.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to approximately 120°C before proceeding to the purification steps[2].
Purification of Triisononyl Trimellitate
The crude TINTM product contains unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is necessary to obtain a high-purity product.
Catalyst Removal and Neutralization
If a titanate catalyst is used, it can be removed by hydrolysis followed by filtration. The crude product is then washed to remove any remaining acidic impurities.
Procedure:
-
For titanate catalysts, hydrolysis can be achieved by adding a small amount of water or a dilute sodium hydroxide solution, which will form titanium dioxide precipitates that can be filtered off[3][4].
-
Wash the crude ester with a 5% sodium carbonate or sodium bicarbonate solution to neutralize any unreacted trimellitic anhydride and the acid catalyst if used[5]. This is typically done in a separatory funnel. Add the carbonate solution to the crude product, shake vigorously, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step until no more gas evolution (CO₂) is observed.
-
Follow the carbonate wash with one or two washes with deionized water to remove any remaining salts.
-
Finally, wash the organic layer with brine (saturated sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water.
Drying
The washed TINTM is then dried to remove residual water.
Procedure:
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Add the drying agent to the ester and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for at least 30 minutes to ensure complete drying.
-
Filter the mixture to remove the drying agent.
Vacuum Distillation
To remove unreacted isononyl alcohol and other volatile impurities, vacuum distillation is employed. This technique is suitable for high-boiling compounds like TINTM as it allows for distillation at a lower temperature, thus preventing thermal decomposition[6].
Procedure:
-
Set up a vacuum distillation apparatus.
-
Heat the dried TINTM under reduced pressure. The specific temperature and pressure will depend on the efficiency of the vacuum system, but a pressure range of 1-10 mmHg is typical for high-boiling esters.
-
Collect the fraction corresponding to pure triisononyl trimellitate. Unreacted isononyl alcohol will distill first at a lower temperature.
Quantitative Data
The following table summarizes the quantitative data related to the synthesis and properties of triisononyl trimellitate.
| Parameter | Value | Reference |
| Synthesis | ||
| Molar Ratio (Trimellitic Anhydride:Isononyl Alcohol) | 1 : 3.1-3.3 | [1] |
| Catalyst Loading | 0.1 - 2.0 wt% | [2] |
| Reaction Temperature | 190 - 220 °C | [2] |
| Reported Yield | >85% | [2] |
| Reported Yield (specific example) | 98% | [1] |
| Physical Properties | ||
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Molecular Weight | 588.86 g/mol | [7] |
| Density | ~0.98 g/mL at 20°C | [8] |
| Purity Specifications | ||
| Ester Content | ≥ 99.5% | |
| Acid Number | ≤ 0.1 mg KOH/g | |
| Water Content | ≤ 0.1% |
Characterization
The identity and purity of the synthesized TINTM can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the TINTM and to identify any residual starting materials or byproducts[9][10].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TINTM will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the TINTM molecule.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of triisononyl trimellitate.
References
- 1. data.epo.org [data.epo.org]
- 2. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4506091A - Removal of catalyst residues from polyesters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. high-temperature vacuum distillation: Topics by Science.gov [science.gov]
- 7. Triisononyl trimellitate | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TRIISONONYL TRIMELLITATE | 53894-23-8 [chemicalbook.com]
- 9. KR102241870B1 - High-speed Processing Gas Chromatography System for Analyzing Additives and Analysis Method Using the Same - Google Patents [patents.google.com]
- 10. CN101871916B - Method for measuring purity of trioctyl trimellitate - Google Patents [patents.google.com]
